Disodium iminodimethanesulphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium iminodimethanesulphinate is a chemical compound with the molecular formula C₂H₅NNa₂O₄S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium iminodimethanesulphinate typically involves the reaction of iminodimethanesulphinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Iminodimethanesulphinic acid+2NaOH→Disodium iminodimethanesulphinate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium iminodimethanesulphinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonates, while reduction can produce a variety of reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
Disodium iminodimethanesulphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving sulfur metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which disodium iminodimethanesulphinate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical state. This property is particularly useful in redox reactions and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium sulfinate: Similar in structure but lacks the iminodimethane group.
Sodium sulfonate: Contains a sulfonate group instead of the sulfinic acid derivative.
Sodium thiosulfate: Another sulfur-containing compound with different chemical properties.
Uniqueness
Disodium iminodimethanesulphinate is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in both oxidation and reduction reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
23714-13-8 |
---|---|
Molekularformel |
C2H5NNa2O4S2 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
disodium;(sulfinatomethylamino)methanesulfinate |
InChI |
InChI=1S/C2H7NO4S2.2Na/c4-8(5)1-3-2-9(6)7;;/h3H,1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
DSXIVVZABZMVKP-UHFFFAOYSA-L |
Kanonische SMILES |
C(NCS(=O)[O-])S(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.